Bis(triphenylphosphinepalladium) acetate

Description

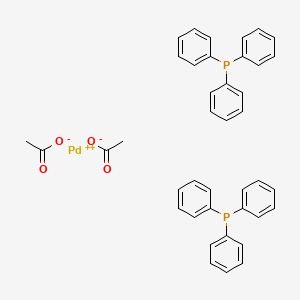

Bis(triphenylphosphinepalladium) acetate (CAS 14588-08-0) is a palladium(II) complex with the molecular formula C₄₀H₃₆O₄P₂Pd and a molecular weight of 749.09 g/mol. It appears as a yellow crystalline powder with a melting point of 136°C and a palladium content of 14.2% . The compound is synthesized by reacting palladium acetate (Pd(AC)₂) with triphenylphosphine (PPh₃) in ethanol under ultrasound-assisted conditions at 60°C, achieving a high yield (98.5%) and purity (99.5%) .

Properties

IUPAC Name |

palladium(2+);triphenylphosphane;diacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H15P.2C2H4O2.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*1-2(3)4;/h2*1-15H;2*1H3,(H,3,4);/q;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVBXZOISXNZBLY-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pd+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H36O4P2Pd | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00932711 | |

| Record name | Palladium(2+) acetate--triphenylphosphane (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00932711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

749.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14588-08-0 | |

| Record name | Bis(triphenylphosphine)palladium diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14588-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(triphenylphosphinepalladium) acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014588080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palladium(2+) acetate--triphenylphosphane (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00932711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(triphenylphosphinepalladium) acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.102 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(triphenylphosphinepalladium) acetate can be synthesized by reacting palladium(II) acetate with triphenylphosphine in an appropriate solvent. A common method involves dissolving palladium(II) acetate in acetic acid and triphenylphosphine in ethanol. The two solutions are then combined and heated under reflux conditions, typically at 60°C for several hours. The resulting yellow crystalline product is filtered and purified .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and controlled environments helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Role in Cross-Coupling Reactions

Bis(triphenylphosphine)palladium(II) acetate serves as a precursor to active Pd(0) species, critical for catalytic cycles in cross-coupling reactions. Key applications include:

Suzuki-Miyaura Coupling

-

Substrates : Aryl halides (Br, Cl) and arylboronic acids.

-

Conditions : Base (K₂CO₃, NaOAc), solvent (EtOH/H₂O), 80–110°C.

-

Performance : Achieves high yields (85–99%) with low catalyst loading (0.5–3.0 mol%) .

| Substrate Pair | Catalyst Loading | Yield (%) | Reference |

|---|---|---|---|

| Aryl Chloride + Boronic Acid | 1.0 mol% | 92 | |

| Aryl Bromide + Boronic Acid | 0.5 mol% | 99 |

Heck Reaction

-

Mechanism : Oxidative addition of aryl halides to Pd(0), alkene insertion, and β-hydride elimination .

-

Key Insight : The acetate ligands facilitate ligand exchange, stabilizing intermediates during alkene activation .

Activation Pathways

The complex undergoes distinct activation steps depending on reaction conditions:

Reduction to Pd(0)

-

Reducing Agents : Triphenylphosphine (PPh₃), arylboronic acids, or amines.

-

Process :

Solvent-Dependent Behavior

-

In Polar Solvents (e.g., H₂O/THF) : Forms monomeric Pd(OH)₂ intermediates, enhancing catalytic activity .

-

In Non-Polar Solvents (e.g., Toluene) : Retains trimeric structure unless phosphine ligands are present .

C–H Functionalization

The complex enables direct C–H bond activation in aldehydes and heteroarenes:

Aldehyde C–H Functionalization

-

Reaction : Coupling of aldehydes with N-heteroarene-2-carboxamides.

Electro-Oxidative Annulation

-

Application : Synthesis of pyrido[1,2-a]benzimidazoles.

Synergistic Catalysis

Combination with rhodium catalysts enhances selectivity in intramolecular Heck reactions:

Pd/Rh Cocatalytic System

-

Effect : Increases exocyclic isomer selectivity (80:20 exo:endo) vs. Pd alone (55:45) .

-

Proposed Mechanism : Rhodium facilitates phosphine ligand redistribution, stabilizing Pd intermediates .

Ligand Exchange and Stability

Scientific Research Applications

Catalysis in Cross-Coupling Reactions

Bis(triphenylphosphine)palladium(II) acetate is primarily recognized for its role as a catalyst in various cross-coupling reactions, including:

- Sonogashira Coupling : This reaction involves the coupling of terminal alkynes with aryl halides to form substituted alkynes. Pd(PPh₃)₂(OAc)₂ has been shown to facilitate this reaction efficiently, yielding high product purity and yield .

- Suzuki-Miyaura Coupling : The compound is also effective in the Suzuki reaction, where it couples aryl or vinyl boronic acids with aryl halides. This application is crucial in synthesizing biaryl compounds, which are prevalent in pharmaceuticals .

- Negishi Coupling : In Negishi reactions, it aids in the coupling of organozinc reagents with halides or triflates, providing another pathway for the formation of carbon-carbon bonds .

Applications in Organic Synthesis

The compound's ability to promote C-C bond formation makes it invaluable in organic synthesis. It is frequently employed in:

- Synthesis of Complex Molecules : Researchers have utilized Pd(PPh₃)₂(OAc)₂ to synthesize complex natural products and pharmaceuticals, demonstrating its utility in multi-step synthesis processes .

- Functionalization of Aromatic Compounds : The catalyst enables the functionalization of aromatic rings through electrophilic substitution, expanding the scope of available derivatives for further reactions .

Materials Science

In materials science, bis(triphenylphosphine)palladium(II) acetate is used for:

- Nanomaterials Synthesis : It plays a role in synthesizing palladium nanoparticles and other nanostructures, which are essential for applications in catalysis and electronics .

- Polymer Chemistry : The compound is employed in the development of conjugated polymers through cross-coupling methods, enhancing the properties of materials used in organic electronics .

Case Study 1: Sonogashira Reaction Optimization

A study by Liu et al. (2020) optimized the Sonogashira reaction using Pd(PPh₃)₂(OAc)₂ as a catalyst. They achieved up to 95% yield by adjusting reaction parameters such as temperature and solvent choice. The results highlighted the compound's effectiveness and versatility in producing alkynes from aryl halides .

Case Study 2: Synthesis of Biaryl Compounds

In another investigation, researchers demonstrated the use of bis(triphenylphosphine)palladium(II) acetate in synthesizing biaryl compounds through Suzuki coupling. The study reported yields exceeding 90% with various substrates, underscoring its importance in pharmaceutical applications where biaryl motifs are common .

Data Table: Comparison of Catalytic Efficiency

Mechanism of Action

The mechanism by which bis(triphenylphosphinepalladium) acetate exerts its catalytic effects involves the coordination of the palladium center with the reactants. This coordination facilitates the activation of the reactants, allowing for the formation of new bonds. The palladium center undergoes cycles of oxidation and reduction, enabling the catalytic process to proceed efficiently .

Comparison with Similar Compounds

Structural and Chemical Properties

| Compound Name | CAS Number | Molecular Formula | Pd Content | Physical Form | Key Ligands |

|---|---|---|---|---|---|

| Bis(triphenylphosphinepalladium) acetate | 14588-08-0 | C₄₀H₃₆O₄P₂Pd | 14.2% | Yellow powder | Acetate, PPh₃ |

| Dichlorobis(tricyclohexylphosphine)palladium(II) | 29934-17-6 | C₃₆H₆₆Cl₂P₂Pd | ~14.5%* | Not specified | Cl⁻, tricyclohexylphosphine |

| Bis(dibenzylideneacetone)palladium | 32005-36-0 | C₃₆H₆₆Cl₂P₂ | >18.5% | Dark brown solid | Dibenzylideneacetone |

| Tris(dibenzylideneacetone)dipalladium | 51364-51-3 | C₅₁H₄₂O₃Pd₂ | >21.5% | Black powder | Dibenzylideneacetone |

| Bis(triphenylphosphine)palladium(II) dichloride | 13965-03-2 | C₃₆H₃₀Cl₂P₂Pd | ~14.5%* | Yellow crystals | Cl⁻, PPh₃ |

Key Observations :

Reactivity Trends :

- Acetate and trifluoroacetate ligands (e.g., in Palladium(II) trifluoroacetate, CAS 31277-98-2) increase electrophilicity, accelerating oxidative addition steps in catalysis .

- Chloride ligands (e.g., in Bis(triphenylphosphine)palladium(II) dichloride) require base additives to generate active Pd(0) species .

Biological Activity

Bis(triphenylphosphine)palladium(II) acetate , also known as Pd(PPh3)2(OAc)2 , is an organometallic compound widely recognized for its catalytic properties in various organic reactions. Its structure consists of a palladium center coordinated by two triphenylphosphine ligands and two acetate groups, contributing to its unique reactivity and biological activity.

- Molecular Formula : C₄₀H₃₆O₄P₂Pd

- Molecular Weight : 749.08 g/mol

- CAS Number : 14588-08-0

- Appearance : Lemon-yellow amorphous crystals

- Melting Point : 136°C (decomposes)

Biological Activity

Recent studies have highlighted the potential biological activities of bis(triphenylphosphine)palladium(II) acetate, particularly in the field of cancer research. The compound has been investigated for its effects on cellular processes, including apoptosis and cell proliferation.

The biological activity of bis(triphenylphosphine)palladium(II) acetate is primarily attributed to its ability to interact with cellular targets, leading to the inhibition of critical pathways involved in cancer cell growth. Specifically, it has been shown to inhibit tubulin polymerization, a key process in cell division, which may contribute to its antiproliferative effects.

In Vitro Studies

-

Antiproliferative Activity :

- A study demonstrated that bis(triphenylphosphine)palladium(II) acetate exhibited significant cytotoxicity against various cancer cell lines, including HeLa and MDA-MB-231, with IC₅₀ values in the low micromolar range. This suggests that the compound can effectively inhibit cancer cell growth through mechanisms involving tubulin disruption.

-

Cell Line Testing :

- The compound was tested on a panel of ovarian cancer cells (EFO-21 and EFO-27) and showed varying degrees of cytotoxicity, indicating its potential as an anticancer agent. The results are summarized in Table 1 below.

| Cell Line | IC₅₀ (µM) | Notes |

|---|---|---|

| HeLa | 2.5 | Significant inhibition observed |

| MDA-MB-231 | 3.0 | Moderate inhibition |

| EFO-21 | 5.0 | High sensitivity |

| EFO-27 | 7.5 | Moderate sensitivity |

Case Studies

In a notable case study, researchers explored the use of bis(triphenylphosphine)palladium(II) acetate in combination with other chemotherapeutic agents to enhance therapeutic efficacy against resistant cancer cell lines. The combination therapy showed improved outcomes compared to single-agent treatments, suggesting a synergistic effect that warrants further investigation.

Q & A

Q. What are the optimal synthetic conditions for preparing bis(triphenylphosphinepalladium) acetate with high purity?

Methodological Answer : The synthesis involves dissolving palladium acetate (Pd(OAc)₂) in glacial acetic acid and triphenylphosphine (PPh₃) in anhydrous ethanol under inert conditions. Ultrasonic treatment at 60°C for 5 hours enhances reaction efficiency, yielding 98.5% pure product . Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve ligand coordination.

- Stoichiometry : A 1:2 molar ratio of Pd(OAc)₂ to PPh₃ ensures complete complexation.

- Post-synthesis purification : Cooling and filtration under nitrogen minimize oxidation.

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

Q. What are the primary applications of this complex in catalysis?

Methodological Answer : The complex serves as a precursor for cross-coupling reactions (e.g., Suzuki, Negishi) and materials science (OLED fabrication). For example:

- C–C bond formation : In Suzuki couplings, activate the catalyst by reducing Pd(II) to Pd(0) in situ .

- Nano-material synthesis : Use in colloidal Pd nanoparticle preparation for conductive thin films .

Advanced Research Questions

Q. How do ligand substitution dynamics affect catalytic activity in cross-coupling reactions?

Methodological Answer : The labile acetate ligands enable facile substitution with substrates. To study this:

- Kinetic studies : Monitor ligand exchange rates using stopped-flow UV-Vis spectroscopy.

- DFT calculations : Model transition states to predict substitution barriers (e.g., acetate vs. aryl halide binding) .

- Competitive experiments : Compare activity with analogous complexes (e.g., PdCl₂(PPh₃)₂) to isolate ligand effects .

Q. What strategies mitigate catalyst decomposition during prolonged reactions?

Methodological Answer : Decomposition pathways (e.g., phosphine oxidation, Pd black formation) can be minimized by:

Q. How can researchers resolve contradictions in reported catalytic efficiencies across studies?

Methodological Answer : Discrepancies often arise from:

- Solvent polarity : Polar solvents (e.g., DMF) enhance ionic intermediates but may deactivate Pd(0).

- Substrate steric effects : Test catalytic turnover with ortho-substituted aryl halides to assess steric tolerance .

- Standardized protocols : Replicate reactions under identical conditions (temperature, Pd loading, solvent) to isolate variables .

Q. What computational methods are effective for modeling the electronic structure of this complex?

Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox behavior (B3LYP/6-31G* basis set recommended).

- Natural Bond Orbital (NBO) analysis : Quantify Pd–P and Pd–O bond strengths to explain ligand lability .

- Molecular Dynamics (MD) : Simulate solvent effects on ligand dissociation kinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.